C-Peptide (1-35) is a significant peptide derived from proinsulin, consisting of 31 amino acids. It plays a crucial role in the biosynthesis of insulin by linking the A-chain and B-chain of insulin within the proinsulin molecule. Initially identified in 1967, C-Peptide has garnered attention for its utility as a biomarker for insulin secretion and its emerging roles in various physiological processes, particularly in diabetes management and complications associated with the disease .
C-Peptide is synthesized in the pancreas as part of the proinsulin molecule, which is subsequently cleaved into insulin and C-Peptide during processing. Both insulin and C-Peptide are released into the bloodstream in equimolar amounts, although C-Peptide has a longer half-life due to less hepatic extraction compared to insulin . The chemical synthesis of human C-Peptide has also been accomplished, allowing for its use in research and clinical applications .
C-Peptide can be synthesized through various methods, including extraction from biological sources and chemical synthesis. The extraction process from the pancreas is limited due to low yields; hence, synthetic methods have become more prevalent. Notably, chemical synthesis involves assembling peptide chains from smaller fragments using techniques such as solid-phase peptide synthesis or solution-phase synthesis .
The synthesis typically requires protecting groups for amino acids to prevent undesired reactions during assembly. For instance, tyrosylated derivatives can be created by reacting C-Peptide with activated esters of tyrosine under controlled conditions . The reaction conditions usually involve maintaining a specific pH and temperature to ensure optimal yield and purity.
C-Peptide (1-35) consists of three distinct segments: an N-terminal region rich in acidic residues, a middle segment containing proline and glycine, and a conserved C-terminal pentapeptide. The structure exhibits characteristics such as α-helical conformations in specific regions, particularly at the C-terminal end .
C-Peptide can participate in various biochemical reactions, particularly those involving receptor binding and signaling pathways. It has been shown to interact with specific cell surface receptors, influencing cellular processes such as nitric oxide production and inflammatory responses .
The interactions often involve G-protein coupled receptors and downstream signaling pathways like phosphatidylinositol-3 kinase and mitogen-activated protein kinases. These signaling cascades are critical for mediating the physiological effects attributed to C-Peptide .
C-Peptide exerts its effects through several mechanisms:
These mechanisms suggest that C-Peptide acts not merely as a byproduct of insulin production but as an active participant in metabolic regulation.
C-Peptide is stable under physiological conditions but may undergo degradation through enzymatic action or extreme pH changes. Its half-life in circulation is approximately 35 minutes, significantly longer than that of insulin due to its renal clearance mechanism .
C-Peptide has several scientific applications:
C-peptide originates from the proteolytic cleavage of proinsulin, the 86-amino-acid precursor molecule synthesized in pancreatic β-cells. Proinsulin consists of three domains: the insulin A-chain, C-peptide (1-35), and the insulin B-chain, connected by dibasic amino acid residues (Arg-Arg and Lys-Arg). The conversion occurs in the trans-Golgi network and immature secretory granules, where two key endopeptidases execute sequential cleavage:
Following endopeptidase action, carboxypeptidase E removes the residual basic residues, yielding mature insulin (A- and B-chains linked by disulfide bonds) and intact C-peptide (1-35). This 31-amino-acid peptide features a conserved C-terminal pentapeptide (Glu²⁷-Val²⁸-Ala²⁹-Arg³⁰-Gln³¹) critical for its biological activity [1] [2] [8].
Table 1: Key Enzymes in Proinsulin Processing
| Enzyme | Cleavage Site | Product | Subcellular Location |
|---|---|---|---|
| PC1/3 | Arg³¹-Arg³² (B-C junction) | Split proinsulin | Immature secretory granules |
| PC2 | Lys⁶⁴-Arg⁶⁵ (C-A junction) | Free C-peptide + insulin | Immature secretory granules |
| Carboxypeptidase E | Residual Arg/Lys | Mature C-peptide (1-35) | Secretory granules |
C-peptide’s half-life (30–35 minutes) significantly exceeds insulin’s (3–5 minutes) due to divergent clearance mechanisms:
Table 2: Clearance Pathways of Insulin vs. C-Peptide
| Parameter | Insulin | C-Peptide |
|---|---|---|
| Half-life | 3–5 minutes | 30–35 minutes |
| Hepatic Extraction | 40–60% | Negligible (<5%) |
| Renal Filtration | Minimal | High (GFR-dependent) |
| Renal Reabsorption | Not applicable | >90% by proximal tubules |
| Primary Degradation Site | Liver (receptor-mediated) | Renal tubular cells |
CAS No.: 28008-55-1
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7